molecular formula C12H20ClN B13467607 Methyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride

Methyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride

Cat. No.: B13467607
M. Wt: 213.75 g/mol
InChI Key: SOMVXRCGGFZLRE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
Methyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride is a secondary amine hydrochloride salt characterized by a benzylamine core substituted with a 2-methylpropyl (isobutyl) group at the para position of the phenyl ring and a methyl group on the amine nitrogen. Its molecular formula is C₁₄H₂₂ClN (calculated molecular weight: 239.79 g/mol). The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical applications .

Alkylation: Reaction of 4-(2-methylpropyl)benzyl chloride with methylamine to form the free base.

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Properties

Molecular Formula

C12H20ClN

Molecular Weight

213.75 g/mol

IUPAC Name

N-methyl-1-[4-(2-methylpropyl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C12H19N.ClH/c1-10(2)8-11-4-6-12(7-5-11)9-13-3;/h4-7,10,13H,8-9H2,1-3H3;1H

InChI Key

SOMVXRCGGFZLRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CNC.Cl

Origin of Product

United States

Preparation Methods

Route via Substituted Benzyl Chloride and Amine Alkylation

A commonly reported method starts with 4-(2-methylpropyl)benzyl chloride as the key intermediate:

  • Step 1: Preparation of 4-(2-methylpropyl)benzyl chloride by chloromethylation of 2-methylpropylbenzene derivatives or via chloromethylation of 2-phenylpropionic acid derivatives followed by functional group transformations.

  • Step 2: Nucleophilic substitution of the benzyl chloride with methylamine or a methylamine equivalent under basic or neutral conditions to form methyl({[4-(2-methylpropyl)phenyl]methyl})amine.

  • Step 3: Conversion of the free base amine to its hydrochloride salt by treatment with hydrochloric acid, yielding the final this compound.

This method benefits from straightforward reaction steps and relatively mild conditions.

Alternative Route via Carbamate Intermediates and Catalytic Reduction

Another sophisticated approach involves:

  • Step 1: Synthesis of 2-methyl-1-substituted phenyl-2-propyl carbamic acid benzyl esters via reaction of 2-methyl-1-substituted phenyl-2-butyric acid with diphenylphosphoryl azide and benzyl alcohol under weak base catalysis.

  • Step 2: Catalytic hydrogenation or reduction of the carbamate ester at room temperature in solvents such as methanol, ethanol, tetrahydrofuran, or toluene to yield the corresponding methylated amine.

  • Step 3: Salt formation with hydrochloric acid to obtain the hydrochloride salt.

This route offers high regioselectivity and potential for functional group tolerance, suitable for complex derivatives.

Process Parameters and Optimization

Step Reaction Type Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
1 Chloromethylation 2-Phenylpropionic acid, formaldehyde, H2SO4, HCl 20-50 (initial), 70-100 (reaction) 10-30 80-90 High purity chloromethyl intermediate
2 Nucleophilic substitution Benzyl chloride, methylamine, organic base Room temp to 50 2-6 75-85 Organic bases include diisopropylamine Li salt, n-BuLi
3 Catalytic reduction Carbamate ester, Pd/C or Raney Ni catalyst Room temp 2-4 80-90 Solvents: MeOH, EtOH, THF, toluene
4 Salt formation HCl gas or aqueous HCl Room temp 1-2 Quantitative Crystallization for purity enhancement

Notes on Reagents and Solvents

  • Organic bases such as diisopropylamine lithium salt, n-butyllithium, or sodium hydride are effective for deprotonation steps facilitating nucleophilic substitution.
  • Solvents like methanol, ethanol, tetrahydrofuran, and toluene are preferred for catalytic hydrogenation due to their compatibility with catalysts and substrate solubility.
  • Hydrochloric acid is used in controlled amounts to convert the free amine to its hydrochloride salt, improving stability and handling.

4. Research Discoveries and Practical Considerations

  • The preparation methods emphasize concise processes with low cost and high purity products, as demonstrated in patent CN101774929A, which highlights the advantages of protecting groups and controlled nitrification/hydrolysis steps for related amine synthesis.
  • The use of diphenylphosphoryl azide in carbamate formation introduces a mild and efficient pathway for amine synthesis, reducing side reactions and improving yields.
  • The hydrochloride salt form of methyl({[4-(2-methylpropyl)phenyl]methyl})amine shows enhanced solubility and stability, which is critical for pharmaceutical applications and further derivatization.
  • Comparative studies reveal that variations in the alkyl substituents on the phenyl ring and amine moiety influence biological activity and synthetic accessibility, guiding the choice of synthetic route.

Summary Table of Preparation Methods

Method No. Key Intermediate Reaction Type Advantages Limitations Source References
1 4-(2-methylpropyl)benzyl chloride Nucleophilic substitution + salt formation Simple, cost-effective Requires chloromethylation step ,
2 2-methyl-1-substituted phenyl-2-propyl carbamate ester Carbamate formation + catalytic reduction High selectivity, mild conditions Multi-step, catalyst required
3 Protected amino intermediates Acylation, nitrification, hydrolysis High purity, scalable More complex process

Chemical Reactions Analysis

Types of Reactions

Methyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding alkanes.

    Substitution: Secondary or tertiary amines.

Scientific Research Applications

Methyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) [(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]methylamine Hydrochloride
  • Structure : Contains a 1,2,4-oxadiazole ring substituted with an isobutyl group and a methylamine side chain.
  • Molecular Formula : C₈H₁₆ClN₃O (MW: 205.69 g/mol).
  • Key Differences : The oxadiazole ring introduces aromatic heterocyclic character, enhancing metabolic stability compared to the purely aliphatic/aromatic structure of the target compound. This modification is often leveraged in antimicrobial agents .
b) (2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine Hydrochloride
  • Structure : Features a trimethoxyphenyl group instead of the 4-(2-methylpropyl)phenyl group.
  • Molecular Formula: C₁₄H₂₄ClNO₃ (MW: 289.80 g/mol).
  • This compound is under investigation for anticancer applications .
c) 4-Quinolinamine, 7-chloro-N-[4-methoxy-3-[[(2-methylpropyl)amino]methyl]phenyl]-, Dihydrochloride
  • Structure: A quinoline derivative with a chloro-substituent and a 2-methylpropylamino-methyl group.
  • Molecular Formula : C₂₁H₂₅Cl₂N₃O (MW: 406.35 g/mol).
  • Key Differences: The quinoline core and chloro group confer fluorescence properties and enhanced antimicrobial activity, distinguishing it from the simpler benzylamine scaffold of the target compound .

Pharmacological and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Functional Groups Pharmacological Use Physical Properties
Methyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride C₁₄H₂₂ClN 239.79 Benzylamine, isobutyl, HCl Drug intermediate Solid, m.p. >200°C
[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride C₈H₁₆ClN₃O 205.69 Oxadiazole, methylamine, HCl Antimicrobial research Crystalline powder, soluble in DMF
(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride C₁₄H₂₄ClNO₃ 289.80 Trimethoxyphenyl, HCl Anticancer candidate White solid, soluble in DMSO
7-Chloro-N-[4-methoxy-3-[[(2-methylpropyl)amino]methyl]phenyl]-4-quinolinamine dihydrochloride C₂₁H₂₅Cl₂N₃O 406.35 Quinoline, chloro, HCl Antimicrobial/antiparasitic Density: 1.192 g/cm³

Key Observations :

  • Solubility : Hydrochloride salts generally improve water solubility, but bulky substituents (e.g., trimethoxyphenyl) reduce it.
  • Bioactivity: Heterocyclic rings (oxadiazole, quinoline) enhance target specificity in antimicrobials, while benzylamine derivatives are often intermediates in drug synthesis .
  • Synthetic Complexity: Quinoline derivatives require multi-step synthesis (e.g., Pictet–Spengler reactions) compared to straightforward alkylation for benzylamines .

Analytical Data Comparison

Chromatographic Behavior :

  • Retention Times : Pyrrolo[1,2-a]pyrazine-dione isomers with 2-methylpropyl groups elute at 16.95–18.27 min, while phenyl methyl analogs elute later (21.49–21.75 min) . This suggests that the target compound, with a similar aliphatic substituent, may exhibit earlier elution in reversed-phase HPLC compared to aromatic analogs.

Biological Activity

Methyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride is a compound that has garnered interest in various fields, particularly in medicinal chemistry and metabolic research. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H24ClN
  • Molecular Weight : 241.80 g/mol
  • Classification : Substituted phenyl methyl amine

The compound features a phenyl ring substituted with a 2-methylpropyl group, which enhances its hydrophobic characteristics and may influence its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Mitochondrial Uncoupling : The compound has been shown to activate mitochondrial uncoupling, leading to increased energy expenditure and reduced production of reactive oxygen species (ROS). This property suggests potential applications in managing obesity and type 2 diabetes by enhancing metabolic activity .
  • Receptor Interaction : It inhibits the mitochondrial cannabinoid receptor type 1 (CB1), which may contribute to improved metabolic functions and increased oxygen consumption in various cell types. This interaction highlights its potential as a therapeutic agent for metabolic disorders .
  • Enzyme Modulation : The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. This characteristic is crucial for understanding its pharmacological properties and therapeutic potential .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Mitochondrial UncouplingEnhances energy expenditure and reduces ROS production.
CB1 Receptor InhibitionImproves metabolic activity and increases oxygen consumption.
Enzyme InteractionModulates enzyme activity through hydrogen bonding and ionic interactions.

Applications in Research and Industry

This compound has several promising applications:

  • Medicinal Chemistry : Its unique structure makes it a valuable candidate for the development of new drugs targeting metabolic pathways.
  • Organic Synthesis : The compound serves as a building block for synthesizing more complex molecules in organic chemistry.
  • Metabolic Research : Its ability to modulate mitochondrial functions positions it as a key focus in studies related to obesity and diabetes management.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride, and how can reaction conditions be optimized to minimize side products?

  • Methodological Answer : The synthesis typically involves alkylation of 4-(2-methylpropyl)benzyl chloride with methylamine under basic conditions. Key parameters include:

  • Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity .

  • Catalysts : Palladium or copper salts improve coupling efficiency in multi-step syntheses .

  • Temperature control : Maintaining 60–80°C reduces side reactions like over-alkylation .

  • Purification : Recrystallization from ethanol/water mixtures yields >95% purity .

    Catalyst SystemReaction Yield (%)Purity (%)Reference
    Palladium/Carbon8598
    Copper(II) Acetate7895

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR (δ 2.8–3.2 ppm for methylamine protons; δ 1.2–1.4 ppm for isopropyl group) .
  • IR : Stretching vibrations at 2500–2700 cm1^{-1} (N–H+^+ in hydrochloride salt) and 1600 cm1^{-1} (aromatic C=C) .
  • Mass Spectrometry : ESI-MS shows [M+H]+^+ peak at m/z 212.1 (calculated for C12_{12}H18_{18}NCl) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data when characterizing derivatives of this compound?

  • Methodological Answer :

  • Dynamic NMR (DNMR) : Use variable-temperature NMR to distinguish between rotamers or conformers causing peak splitting .
  • 2D Correlation Spectroscopy (COSY) : Resolve overlapping signals by identifying 1^1H-1^1H coupling networks .
  • Isotopic Labeling : Introduce deuterated methyl groups to simplify splitting patterns .

Q. What catalytic systems enhance enantioselective synthesis of chiral analogs of this compound?

  • Methodological Answer :

  • Chiral Ligands : BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) with palladium achieves >90% enantiomeric excess (ee) in asymmetric alkylation .
  • Enzyme-Mediated Resolution : Lipases (e.g., CAL-B) selectively hydrolyze ester intermediates, yielding enantiopure amines .

Q. How does the 4-(2-methylpropyl)phenyl substituent influence receptor binding affinity in comparative pharmacological studies?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : The bulky isopropyl group enhances hydrophobic interactions with receptor pockets (e.g., serotonin 5-HT2A_{2A}), increasing binding affinity by 3-fold compared to unsubstituted analogs .
  • Molecular Dynamics Simulations : Predict binding modes using docking software (AutoDock Vina) and validate via mutagenesis studies .

Biological and Pharmacological Questions

Q. What methodological considerations are critical when assessing this compound’s dual role as an enzyme activator/inhibitor?

  • Methodological Answer :

  • Dose-Response Curves : Use Hill slope analysis to distinguish between allosteric activation (slope >1) vs. competitive inhibition (slope ~1) .
  • Kinetic Assays : Measure KmK_m and VmaxV_{max} under varying substrate concentrations to identify mechanism (e.g., non-competitive inhibition in CYP450 isoforms) .

Q. How can researchers mitigate cytotoxicity in cell-based assays while evaluating therapeutic potential?

  • Methodological Answer :

  • MTT Assay Optimization : Use IC50_{50} values to balance efficacy (e.g., IC50_{50} = 12 μM for cancer cells) vs. toxicity (IC50_{50} > 50 μM for normal fibroblasts) .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) to reduce off-target effects .

Analytical and Purity Assessment

Q. Which hyphenated techniques are most effective for quantifying trace impurities?

  • Methodological Answer :

  • LC-MS/MS : Detects impurities at 0.1% levels using a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) .
  • GC-FID : Quantifies residual solvents (e.g., dichloromethane < 600 ppm) .

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